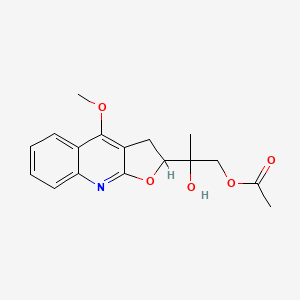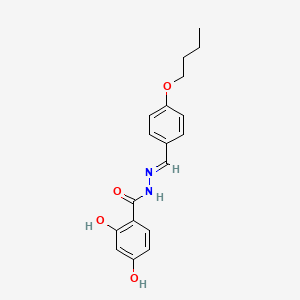![molecular formula C19H19N3O4S B3857703 N-[3-(4-NITROANILINO)PROPYL]-2-NAPHTHALENESULFONAMIDE](/img/structure/B3857703.png)
N-[3-(4-NITROANILINO)PROPYL]-2-NAPHTHALENESULFONAMIDE
描述
N-[3-(4-NITROANILINO)PROPYL]-2-NAPHTHALENESULFONAMIDE: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalenesulfonamide group attached to a propyl chain, which is further linked to a nitroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-NITROANILINO)PROPYL]-2-NAPHTHALENESULFONAMIDE typically involves a multi-step process. One common method includes the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Propylamine Derivative: The 4-nitroaniline is then reacted with 3-chloropropylamine to form N-[3-(4-nitroanilino)propyl]amine.
Sulfonation: Finally, the N-[3-(4-nitroanilino)propyl]amine is reacted with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[3-(4-NITROANILINO)PROPYL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium
属性
IUPAC Name |
N-[3-(4-nitroanilino)propyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-22(24)18-9-7-17(8-10-18)20-12-3-13-21-27(25,26)19-11-6-15-4-1-2-5-16(15)14-19/h1-2,4-11,14,20-21H,3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROYCCIIZVIHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B3857623.png)
![N'-[1-(4-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3857629.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-methylphenyl)quinazolin-4-amine](/img/structure/B3857636.png)
![3-[(3,4-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857638.png)


![5,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,2,4-triazin-3-amine](/img/structure/B3857662.png)
![N'-[(E)-(2-fluorophenyl)methylideneamino]-N-(3-methylphenyl)butanediamide](/img/structure/B3857667.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3857680.png)

![N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide](/img/structure/B3857695.png)
![N-[(E)-1-(4-iodophenyl)ethylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B3857706.png)
![2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3857726.png)
![3-methyl-N-{4-[(5-methyl-3-furoyl)amino]phenyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B3857732.png)
